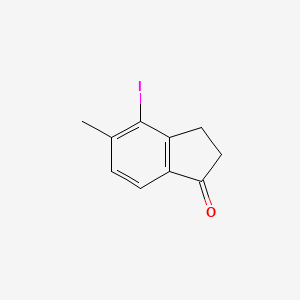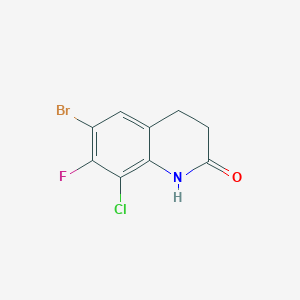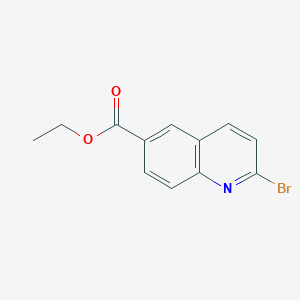
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclopentyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((1-Metoxi-2-naftil)metil)ciclopentil)metanol es un compuesto químico con la fórmula molecular C18H22O2 y un peso molecular de 270,37 g/mol . Este compuesto se caracteriza por un grupo ciclopentilmetanol unido a una unidad de metoxi-naftaleno, lo que lo convierte en un tema interesante para diversos estudios químicos y biológicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (1-((1-Metoxi-2-naftil)metil)ciclopentil)metanol generalmente implica la reacción de 1-metoxi-naftaleno con ciclopentilmetanol bajo condiciones específicas. La reacción puede requerir un catalizador y una temperatura controlada para asegurar que el producto deseado se obtenga con alto rendimiento y pureza .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. La síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
(1-((1-Metoxi-2-naftil)metil)ciclopentil)metanol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede convertir el grupo alcohol en una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales bajo condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y varios nucleófilos para reacciones de sustitución. Las condiciones generalmente implican temperaturas controladas y solventes específicos para facilitar las reacciones .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir una cetona o un aldehído, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados .
Aplicaciones Científicas De Investigación
(1-((1-Metoxi-2-naftil)metil)ciclopentil)metanol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas más complejas.
Biología: El compuesto se puede estudiar por sus potenciales actividades biológicas e interacciones con diversas biomoléculas.
Medicina: La investigación puede explorar sus posibles efectos terapéuticos y mecanismos de acción.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (1-((1-Metoxi-2-naftil)metil)ciclopentil)metanol implica su interacción con objetivos moleculares y vías específicas. La unidad de metoxi-naftaleno puede jugar un papel crucial en su afinidad de unión y actividad. Se requieren estudios detallados para dilucidar las vías exactas y los objetivos moleculares involucrados .
Comparación Con Compuestos Similares
Compuestos Similares
- (1-Metoxi-2-naftil)metil alcohol
- Ciclopentilmetanol
- Derivados de metoxi-naftaleno
Singularidad
(1-((1-Metoxi-2-naftil)metil)ciclopentil)metanol es único debido a su estructura específica, que combina un grupo ciclopentilmetanol con una unidad de metoxi-naftaleno. Esta estructura única puede conferir propiedades químicas y biológicas distintas en comparación con otros compuestos similares .
Propiedades
Número CAS |
922165-48-8 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
[1-[(1-methoxynaphthalen-2-yl)methyl]cyclopentyl]methanol |
InChI |
InChI=1S/C18H22O2/c1-20-17-15(12-18(13-19)10-4-5-11-18)9-8-14-6-2-3-7-16(14)17/h2-3,6-9,19H,4-5,10-13H2,1H3 |
Clave InChI |
APXJEQBLRHDZAQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=CC=CC=C21)CC3(CCCC3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11848172.png)





![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)




![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)


